3-chloro-N-(cyanomethyl)-4-ethoxy-5-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(cyanomethyl)-4-ethoxy-5-methoxybenzamide, also known as CECB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and is known to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 3-chloro-N-(cyanomethyl)-4-ethoxy-5-methoxybenzamide is not fully understood. However, it is believed that the compound exerts its biological effects by modulating the activity of certain enzymes and proteins in the body. For example, 3-chloro-N-(cyanomethyl)-4-ethoxy-5-methoxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
3-chloro-N-(cyanomethyl)-4-ethoxy-5-methoxybenzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the initiation and propagation of inflammatory responses. Moreover, 3-chloro-N-(cyanomethyl)-4-ethoxy-5-methoxybenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is believed to be due to the inhibition of certain proteins that are involved in cell survival and proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-chloro-N-(cyanomethyl)-4-ethoxy-5-methoxybenzamide for lab experiments is its relatively low toxicity. The compound has been shown to be well-tolerated in animal studies, even at high doses. Moreover, 3-chloro-N-(cyanomethyl)-4-ethoxy-5-methoxybenzamide has a long half-life, which makes it suitable for long-term studies. However, one of the main limitations of 3-chloro-N-(cyanomethyl)-4-ethoxy-5-methoxybenzamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 3-chloro-N-(cyanomethyl)-4-ethoxy-5-methoxybenzamide. One area of interest is the development of novel formulations that improve the solubility and bioavailability of the compound. Moreover, further studies are needed to elucidate the mechanism of action of 3-chloro-N-(cyanomethyl)-4-ethoxy-5-methoxybenzamide and its potential use as a neuroprotective agent. Finally, there is a need for more in vivo studies to evaluate the safety and efficacy of 3-chloro-N-(cyanomethyl)-4-ethoxy-5-methoxybenzamide in animal models of disease.
Synthesis Methods
The synthesis of 3-chloro-N-(cyanomethyl)-4-ethoxy-5-methoxybenzamide involves the condensation reaction of 3-chloro-4-ethoxy-5-methoxybenzoic acid with cyanomethylamine. The reaction is carried out in the presence of a suitable catalyst and solvent. The resulting product is purified using standard chromatographic techniques. The overall yield of the synthesis process is around 60%.
Scientific Research Applications
3-chloro-N-(cyanomethyl)-4-ethoxy-5-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. Moreover, 3-chloro-N-(cyanomethyl)-4-ethoxy-5-methoxybenzamide has also been investigated for its potential use as a neuroprotective agent. The compound has been shown to protect neurons from oxidative stress and prevent the accumulation of beta-amyloid, a protein that is associated with Alzheimer's disease.
properties
IUPAC Name |
3-chloro-N-(cyanomethyl)-4-ethoxy-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c1-3-18-11-9(13)6-8(7-10(11)17-2)12(16)15-5-4-14/h6-7H,3,5H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMMEAGIDRLGQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)NCC#N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.